3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol
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Overview
Description
3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol: is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, featuring an amino group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of 4-methyl-2-(propan-2-yl)pentan-1-ol: This method involves the introduction of an amino group to the alcohol. The reaction typically requires a catalyst and an amine source under controlled temperature and pressure conditions.
Reductive Amination: This method involves the reaction of 4-methyl-2-(propan-2-yl)pentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Halogenated derivatives, acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydrophobic isopropyl and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar structure but lacks the isopropyl group.
4-Amino-2-methylpentan-1-ol: Similar structure but with different positioning of the amino and methyl groups.
Uniqueness:
- The presence of both an amino group and an isopropyl group in 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol provides unique steric and electronic properties, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
3-amino-4-methyl-2-propan-2-ylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-6(2)8(5-11)9(10)7(3)4/h6-9,11H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHCEUIAWHCTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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